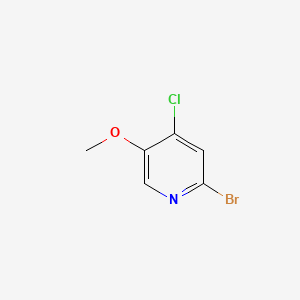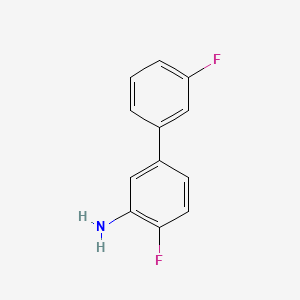
tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-cyano-1H-indol-1-yl)acetate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group attached to the indole ring, which is further substituted with a cyano group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate typically involves the reaction of 5-cyanoindole with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl (5-cyano-1H-indol-1-yl)acetate can undergo nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Reagents: Acid catalysts like p-toluenesulfonic acid in toluene.
Major Products:
Oxidation Products: Indole-2-carboxylic acids.
Reduction Products: Indole-2-carboxylates.
Cyclization Products: Tetracyclic indoloquinolines.
Applications De Recherche Scientifique
tert-Butyl (5-cyano-1H-indol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The cyano group and the indole ring play crucial roles in binding to biological receptors, leading to various biological effects. The compound can modulate signaling pathways and enzyme activities, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
- tert-Butyl 1-indolecarboxylate
- 1-(tert-Butoxycarbonyl)indole
- N-tert-Butoxycarbonylindole
Comparison: tert-Butyl (5-cyano-1H-indol-1-yl)acetate is unique due to the presence of the cyano group at the 5-position of the indole ring. This substitution significantly influences its chemical reactivity and biological activity compared to other tert-butyl indole derivatives .
Propriétés
Numéro CAS |
1229608-56-3 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.305 |
Nom IUPAC |
tert-butyl 2-(5-cyanoindol-1-yl)acetate |
InChI |
InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)10-17-7-6-12-8-11(9-16)4-5-13(12)17/h4-8H,10H2,1-3H3 |
Clé InChI |
NYIYPZWMHKYZQQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)



![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)





